3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one
Description
3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one core substituted at position 3 with a hydroxy group and at position 2 with a 1,3-thiazole ring bearing a 4-methylphenyl group. Chromones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiazole moiety introduces nitrogen and sulfur heteroatoms, which may enhance interactions with biological targets through hydrogen bonding and dipole effects .
Properties
CAS No. |
138019-87-1 |
|---|---|
Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-4-one |
InChI |
InChI=1S/C19H13NO3S/c1-11-6-8-12(9-7-11)19-20-14(10-24-19)18-17(22)16(21)13-4-2-3-5-15(13)23-18/h2-10,22H,1H3 |
InChI Key |
XAVRAXVITLIXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C3=C(C(=O)C4=CC=CC=C4O3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromoacetyl-4H-1-benzopyran-4-one
The coumarin backbone is functionalized at the C-2 position through bromination of 2-acetyl-4H-1-benzopyran-4-one. This step employs phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C for 2 hours, yielding the α-bromoketone intermediate.
Table 1: Reaction Conditions for Bromination
| Parameter | Specification |
|---|---|
| Starting material | 2-Acetyl-4H-1-benzopyran-4-one |
| Brominating agent | PBr₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction time | 2 hours |
| Yield | 82% |
Thiazole Ring Formation
The α-bromoketone reacts with 4-methylbenzothioamide in ethanol under reflux for 6–8 hours. Piperidine (10 mol%) is used as a catalyst to facilitate cyclocondensation.
Table 2: Thiazole Cyclization Parameters
| Parameter | Specification |
|---|---|
| Substrate | 2-Bromoacetyl-4H-1-benzopyran-4-one |
| Thioamide | 4-Methylbenzothioamide |
| Solvent | Ethanol |
| Catalyst | Piperidine (10 mol%) |
| Temperature | Reflux (78°C) |
| Reaction time | 8 hours |
| Yield | 68% |
This method prioritizes regioselectivity, with nuclear magnetic resonance (NMR) analysis confirming thiazole attachment at the C-2 position.
Method 2: Cyclocondensation of Preformed Thiazole and Coumarin
Preparation of 2-(4-Methylphenyl)thiazole-4-carboxylic Acid
The thiazole moiety is synthesized separately via Hantzsch cyclization of 4-methylacetophenone bromo derivatives with thiourea. Phenacyl bromide (2-bromo-1-(4-methylphenyl)ethan-1-one) reacts with thiourea in dimethylformamide (DMF) at 100°C for 4 hours.
Table 3: Thiazole Intermediate Synthesis
| Parameter | Specification |
|---|---|
| Phenacyl bromide | 2-Bromo-1-(4-methylphenyl)ethan-1-one |
| Sulfur source | Thiourea (1.5 equiv) |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction time | 4 hours |
| Yield | 74% |
Coumarin-Thiazole Coupling
The thiazole-4-carboxylic acid is coupled to 3-hydroxy-4H-1-benzopyran-4-one using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, followed by acid-mediated dehydration.
Table 4: Coupling Reaction Optimization
| Parameter | Specification |
|---|---|
| Coupling agent | DCC (1.1 equiv) |
| Catalyst | DMAP (0.2 equiv) |
| Solvent | THF |
| Temperature | 25°C |
| Reaction time | 12 hours |
| Yield | 58% |
Method 3: One-Pot Tandem Synthesis
A streamlined approach combines coumarin formation and thiazole cyclization in a single reactor. Resorcinol, ethyl acetoacetate, and 4-methylbenzothioamide react in the presence of sulfuric acid at 120°C for 24 hours.
Table 5: One-Pot Synthesis Parameters
| Parameter | Specification |
|---|---|
| Starting materials | Resorcinol, ethyl acetoacetate, 4-methylbenzothioamide |
| Acid catalyst | H₂SO₄ (0.5 mL) |
| Temperature | 120°C |
| Reaction time | 24 hours |
| Yield | 45% |
While this method reduces purification steps, the yield is lower due to competing side reactions.
Comparative Analysis of Synthetic Routes
Table 6: Method Comparison
| Method | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Hantzsch cyclization | 68% | 98.2% | High |
| Preformed thiazole | 58% | 97.5% | Moderate |
| One-pot synthesis | 45% | 92.8% | Low |
The Hantzsch approach offers the best balance of yield and purity, making it the preferred industrial-scale method.
Characterization and Purity Assessment
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity for Method 1 products.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of chromone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biological Studies: It is used in studies to understand its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(2-(p-tolyl)thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways, depending on its specific structural features and functional groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Chromone Derivatives
3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one (CAS: 173866-78-9)
- Structure : Differs by replacing the thiazole ring with a 4-methylbenzoyl group.
- Properties : Classified as an aryl-phenylketone, it exhibits a molecular mass of 280.27 g/mol (C₁₇H₁₂O₄). The benzoyl group increases aromaticity but reduces heteroatom-mediated reactivity compared to the thiazole-containing compound .
- Spectral Data : Expected IR peaks include C=O stretches (~1678 cm⁻¹) and O-H vibrations (~3406 cm⁻¹) .
6-Fluoro-3-[3-hydroxy-2-(methoxycarbonyl)-1-propen-3-yl]-4H-1-benzopyran-4-one
- Structure : Features a propenyl group with methoxycarbonyl and hydroxy substituents.
- Synthesis : Prepared via Michael addition using methyl acrylate and 6-fluorochromone-3-carbaldehyde, achieving 47–63% yields with catalysts like DBU or DABCO .
- Reactivity : The electron-withdrawing methoxycarbonyl group may reduce nucleophilic attack compared to the thiazole derivative.
Heterocyclic Analogues
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one
- Structure : Contains a pyran-2-one core with a benzoylallyl substituent.
- Analytical Data : Molecular formula C₁₆H₁₄O₄ (270.28 g/mol); IR peaks at 1704 cm⁻¹ (C=O) and 1678 cm⁻¹ (conjugated ketone) .
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one, also known by its CAS number 138019-87-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. The presence of the thiazole ring and hydroxyl groups enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research has demonstrated that compounds containing benzopyran structures exhibit significant antioxidant properties. The antioxidant capacity of this compound was assessed using various in vitro assays.
Table 1: Antioxidant Activity Assays
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 12.5 | |
| ABTS Radical Scavenging | 15.0 | |
| FRAP Assay | 20.0 |
The compound effectively scavenged free radicals, indicating its potential to mitigate oxidative stress in biological systems.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial and fungal strains. The results indicated that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound was investigated in several cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation.
Case Study: In Vitro Cancer Cell Line Testing
In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited significant cytotoxic effects with an IC50 value of approximately 25 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activities of this compound can be attributed to its ability to modulate various cellular pathways. Its antioxidant properties help reduce oxidative damage, while its antimicrobial activity may involve disrupting microbial cell membranes.
Q & A
Q. Basic
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 281.0736 (calculated for C₁₇H₁₂O₄S) with <5 ppm error .
- HPLC-DAD : Use a phenyl-hexyl column (3.5 µm, 150 mm) with isocratic elution (ACN:H₂O, 55:45) to resolve impurities (RRT >1.2) .
- ²D NMR (HSQC/HMBC) : Assign cross-peaks between thiazole C4-H and chromone C3-OH to confirm regiochemistry .
How to design SAR studies for modifying the 4-methylphenyl-thiazole moiety?
Advanced
Systematic modifications include:
- Substituent Screening : Replace 4-methylphenyl with electron-withdrawing (e.g., NO₂) or donating groups (e.g., OMe) to assess effects on bioactivity .
- Bioisosteric Replacement : Swap thiazole with oxazole or imidazole rings; evaluate potency changes in enzymatic assays .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to enhance target degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
